1,9-ditert-butyl-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide
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Overview
Description
1,9-ditert-butyl-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of phosphite derivatives and is characterized by its stability and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-ditert-butyl-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide typically involves the reaction of phenoxyphosphoryl dichloride with tert-butyl and dimethyl-substituted benzene derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,9-ditert-butyl-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphite derivatives .
Scientific Research Applications
1,9-ditert-butyl-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as an additive in high-performance materials and batteries
Mechanism of Action
The mechanism of action of 1,9-ditert-butyl-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide involves its interaction with molecular targets through its phosphite group. This interaction can lead to the formation of stable complexes with metals, influencing various biochemical pathways and catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine
- 4,8-di-tert-butyl-N,N-diethyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-amine
Uniqueness
1,9-ditert-butyl-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
CAS No. |
124456-30-0 |
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Molecular Formula |
C23H30O3P+ |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1,9-ditert-butyl-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocin-11-ium 11-oxide |
InChI |
InChI=1S/C23H30O3P/c1-14-9-16-13-17-10-15(2)12-19(23(6,7)8)21(17)26-27(24)25-20(16)18(11-14)22(3,4)5/h9-12H,13H2,1-8H3/q+1 |
InChI Key |
VKDSKTYUMGZWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(C)(C)C)O[P+](=O)OC3=C(C2)C=C(C=C3C(C)(C)C)C |
Origin of Product |
United States |
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